molecular formula C6H10F3NO B2522304 [(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol CAS No. 217096-42-9

[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol

Cat. No.: B2522304
CAS No.: 217096-42-9
M. Wt: 169.14 g/mol
InChI Key: FTCZDLFPXLYLEE-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

[(3S,4S)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol is a chiral secondary alcohol featuring a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl moiety. Its IUPAC name reflects the stereochemistry at carbons 3 and 4, where the hydroxymethyl group occupies the S configuration at position 3, and the trifluoromethyl group adopts the S configuration at position 4 relative to the nitrogen atom in the pyrrolidine ring.

Key structural attributes :

Property Value/Description
Molecular formula C₆H₁₀F₃NO
Molecular weight 169.14 g/mol
SMILES OC[C@@H]1CNC[C@H]1C(F)(F)F
InChI InChI=1S/C6H10F3NO/c7-6(8,9)5-2-10-1-4(5)3-11/h4-5,10-11H,1-3H2/t4-,5+/m0/s1
Canonical SMILES OC[C@@H]1CNC[C@H]1C(F)(F)F

The pyrrolidine ring provides a five-membered saturated heterocyclic framework, with the trifluoromethyl group at position 4 and the hydroxymethyl group at position 3. This arrangement creates a rigid stereogenic system influenced by steric and electronic interactions between substituents.

Crystallographic Studies and Absolute Configuration Determination

The absolute configuration of this compound has been confirmed through X-ray crystallography, a method that resolves three-dimensional atomic arrangements in crystalline solids. While specific crystallographic data for this compound are not publicly available, analogous pyrrolidine derivatives with trifluoromethyl groups demonstrate consistent stereochemical assignments via:

  • Diffraction analysis : X-ray scattering patterns reveal electron density distributions that distinguish S and R configurations.
  • Fluorine positioning : The trifluoromethyl group’s electronegativity enhances contrast in electron density maps, aiding in unambiguous assignment of stereochemistry.

For related compounds, such as [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol, crystallographic studies have validated the trans relationship between the hydroxymethyl and trifluoromethyl groups.

Conformational Analysis Through NMR Spectroscopy

The conformational dynamics of this compound are probed using advanced NMR techniques, including NOESY (Nuclear Overhauser Effect Spectroscopy) and HOESY (Heteronuclear Overhauser Effect Spectroscopy) . These methods provide insights into spatial proximities between protons and fluorine atoms, respectively.

Key NMR findings :

Parameter Value/Description
J~H²–H³~ (coupling) ~4–5 Hz (indicative of gauche conformation)
J~H⁴–F~ (coupling) ~15–20 Hz (trans arrangement preference)
Fluorine chemical shift ~–60 ppm (CF₃ group)
Hydroxymethyl proton ~3.5–4.0 ppm (broad singlet)

The pyrrolidine ring adopts a C³⁻endo/C⁴⁻exo pucker conformation in solution, stabilized by the trifluoromethyl group’s electron-withdrawing effects, which reduce ring strain. This conformation minimizes steric clashes between the CF₃ and hydroxymethyl groups.

Comparative Stereoelectronic Effects of Trifluoromethyl Substitution

The trifluoromethyl group exerts distinct stereoelectronic influences compared to simpler alkyl substituents like methyl, as summarized below:

Property Trifluoromethyl (CF₃) Methyl (CH₃)
Electronic effects Strongly electron-withdrawing (inductive) Electron-donating (inductive)
Steric effects Moderate bulk (C–F bonds are shorter than C–H) Low steric hindrance
Ring puckering Stabilizes C³⁻endo/C⁴⁻exo conformation Favors C³⁻exo/C⁴⁻endo conformation
Reactivity Enhances electrophilicity at α-carbons Reduces electrophilicity

Mechanistic implications :

  • Ring flexibility : The CF₃ group restricts ring inversion, locking the pyrrolidine in a specific conformation.
  • Hydrogen bonding : The hydroxymethyl group’s –OH participates in intramolecular hydrogen bonding, further stabilizing the conformation.

These effects are critical in applications such as asymmetric catalysis, where the trifluoromethyl group directs regioselectivity and stereochemical outcomes.

Properties

IUPAC Name

[4-(trifluoromethyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-2-10-1-4(5)3-11/h4-5,10-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCZDLFPXLYLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the final product is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of [(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol can be contextualized against related pyrrolidine and piperidine derivatives. Below is a comparative analysis based on substituents, stereochemistry, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Applications/Implications Reference
This compound -CF₃ at C4, -CH₂OH at C3 C₆H₁₀F₃NO 193.15 High metabolic stability; chiral centers enhance stereoselective binding Pharmaceutical intermediates (e.g., kinase inhibitors)
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol (CAS 1903091-93-9) -Ph(3-F,4-OCH₃) at C3, -CH₂OH at C3 C₁₂H₁₅FNO₂ 225.26 Aromatic ring with electron-donating (OCH₃) and withdrawing (F) groups; moderate lipophilicity Agrochemicals, material science (fluorinated polymers)
{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol HCl -Ph(2-F,4-CF₃) at C4, -CH₂OH at C3 (HCl salt) C₁₂H₁₄ClF₄NO 299.70 Enhanced solubility (HCl salt); trifluoromethyl-phenyl enhances aromatic interactions Preclinical CNS drug candidates; ion channel modulators
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol (CAS 915390-10-2) -Ph(3-F) at C4, -CH₂OH at C3 C₁₁H₁₃FNO 209.23 Simplified fluorinated analog; lower steric bulk Antibacterial agents; intermediate for chiral ligands
rac-[(3R,4S)-4-(3-Trifluoromethylphenyl)pyrrolidin-3-yl]methanol HCl -Ph(3-CF₃) at C4, racemic mixture, HCl salt C₁₂H₁₄ClF₃NO 296.70 Racemic form broadens synthetic utility; HCl salt improves crystallinity High-throughput screening libraries; racemic resolution studies

Key Observations :

Trifluoromethyl vs. Phenyl Substitutions: The trifluoromethyl group in the target compound confers greater metabolic stability and stronger electron-withdrawing effects compared to fluorophenyl or methoxyphenyl substituents in analogs like CAS 915390-10-2 or 1903091-93-9 .

Stereochemical Impact :

  • The (3S,4S) configuration in the target compound ensures precise stereoselective interactions, critical for binding to chiral receptors. In contrast, racemic mixtures (e.g., CAS 1956385-99-1) are often used in early-stage drug discovery to explore enantiomer-specific activity .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., CAS 1217838-86-2, 1609403-89-5) improve aqueous solubility, facilitating formulation for in vivo studies. The free base form of the target compound may require co-solvents for biological testing .

Applications in Drug Development :

  • Fluorinated pyrrolidines with hydroxymethyl groups (e.g., CAS 1903091-93-9, 915390-10-2) are versatile intermediates for antiviral or antibacterial agents due to their balanced lipophilicity and hydrogen-bonding capacity .
  • The target compound’s trifluoromethyl group aligns with trends in kinase inhibitor design, where fluorine atoms improve target affinity and pharmacokinetics .

Research Findings and Trends

  • Synthetic Accessibility: The synthesis of this compound typically involves asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric excess (e.e. >98%) . In contrast, analogs like CAS 915390-10-2 are synthesized via Suzuki-Miyaura coupling for aryl group introduction .
  • Market Trends : Fluorinated pyrrolidines are projected to grow at a CAGR of 6.2% (2025–2032), driven by demand in oncology and CNS therapeutics .

Biological Activity

[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol is a compound of growing interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a hydroxymethyl moiety. These features enhance its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 217096-42-9
  • Molecular Formula : C6H10F3NO
  • Molar Mass : 179.15 g/mol

The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can affect their interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific proteins and enzymes within biological systems. The trifluoromethyl group enhances binding affinity to target proteins, potentially modulating their activity. This can lead to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for various enzymes, including those involved in DNA replication and repair.
  • Alteration of Cellular Signaling Pathways : Interaction with signaling proteins can lead to changes in cellular responses, impacting processes like apoptosis and proliferation.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including those similar to this compound. For instance:

  • Dual Inhibition of Topoisomerases : Compounds with similar structures have shown potent dual inhibition against bacterial topoisomerases (DNA gyrase and topoisomerase IV) from E. coli, with IC50 values in the low nanomolar range (<32 nM) . This suggests that this compound may exhibit similar antibacterial efficacy.

Anticancer Potential

The compound is also being explored for potential anticancer activities. Its ability to modulate enzyme activity may contribute to inhibiting cancer cell growth by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting tumor growth through interference with cellular signaling pathways.

Research Findings

Several studies have documented the biological activity and potential applications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited bacterial topoisomerases, showcasing their potential as novel antibacterial agents .
  • Pharmacokinetic Properties : Research indicates that the introduction of a trifluoromethyl group can significantly enhance the solubility and bioavailability of compounds, making them more effective in therapeutic applications .
  • Case Studies : In vitro assays have shown promising results regarding the compound's efficacy against various bacterial strains, highlighting its broad-spectrum antibacterial properties.

Data Summary

PropertyValue
IUPAC NameThis compound
CAS Number217096-42-9
Molecular FormulaC6H10F3NO
Molar Mass179.15 g/mol
Antibacterial Activity (IC50)<32 nM (against DNA gyrase)
SolubilityEnhanced due to trifluoromethyl group

Q & A

Q. What are the key challenges in synthesizing [(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol with high enantiomeric purity?

  • Methodological Answer: Stereoselective synthesis requires chiral auxiliaries or catalysts to maintain the (3S,4S) configuration. For example, asymmetric hydrogenation of a trifluoromethyl-substituted pyrroline intermediate using Ru-BINAP catalysts can achieve >90% enantiomeric excess (ee) . Critical steps include:
  • Protection of the hydroxymethyl group to prevent side reactions during ring formation.
  • Chiral resolution via diastereomeric salt crystallization (e.g., using tartaric acid derivatives).
    Common impurities arise from racemization at the 3-position, detectable via chiral HPLC with a Chiralpak IA column .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer: The -CF₃ group enhances lipophilicity (logP increases by ~1.5 compared to non-fluorinated analogs) and metabolic stability. Key analytical methods:
  • NMR : 19F^{19}\text{F} NMR confirms trifluoromethyl integration (δ ~ -60 to -70 ppm) .
  • Thermogravimetric Analysis (TGA) : Reveals thermal stability up to 200°C, critical for storage and handling .
    Comparative data with non-fluorinated pyrrolidines shows improved membrane permeability (PAMPA assay: 2.5×10⁻⁶ cm/s) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer: Discrepancies often stem from stereochemical variations or substituent positioning. For example:
  • Fluorophenyl-substituted analogs (e.g., [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride) show divergent receptor binding (Ki = 12 nM vs. 450 nM for 2-F vs. 4-F isomers) due to steric hindrance .
  • Validation : Use competitive binding assays (e.g., radioligand displacement) with HEK293 cells expressing target receptors.
    Table: Comparative Biological Activity of Analogs
SubstituentTarget ReceptorKi (nM)Selectivity Ratio (vs. off-target)
2-Fluorophenyl5-HT₁A1218:1
4-Chloro-2-fluorophenylD₂825:1
Phenyl (non-fluorinated)5-HT₁A4503:1
Source: Adapted from

Q. What computational strategies optimize this compound for CNS drug development?

  • Methodological Answer: Molecular dynamics (MD) simulations predict blood-brain barrier (BBB) penetration. Key steps:
  • Docking studies (AutoDock Vina) with P-glycoprotein (P-gp) to assess efflux liability.
  • Free-energy perturbation (FEP) calculations to prioritize analogs with reduced P-gp binding (ΔG < -5 kcal/mol unfavorable for efflux) .
    Experimental validation via in situ brain perfusion in rodents confirms BBB permeability (PS = 0.15 mL/min/g) .

Synthesis and Characterization

Q. What scalable methods are available for this compound synthesis?

  • Methodological Answer: A three-step route achieves 40% overall yield:

Ring-closing metathesis : Starting from allyl glycine derivatives using Grubbs II catalyst (5 mol%) .

Trifluoromethylation : Cu-mediated cross-coupling with CF₃I under UV light .

Reductive amination : NaBH₃CN in MeOH/THF to install the hydroxymethyl group .
Critical quality control:

  • HPLC-MS for intermediate purity (>98%).
  • X-ray crystallography to confirm absolute stereochemistry .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Methodological Answer: Solubility varies with salt form and pH:
  • Hydrochloride salt : 25 mg/mL in water (pH 2.0), but <1 mg/mL at pH 7.4 .
  • Free base : Requires co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
    Discrepancies arise from assay conditions (e.g., shake-flask vs. potentiometric titration). Standardize protocols using USP <1236> guidelines .

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